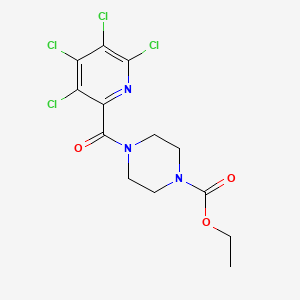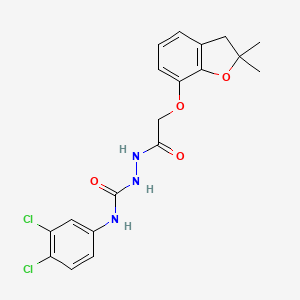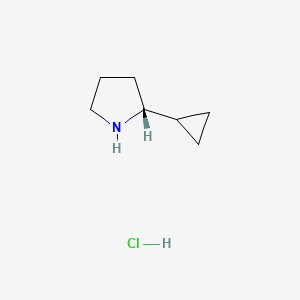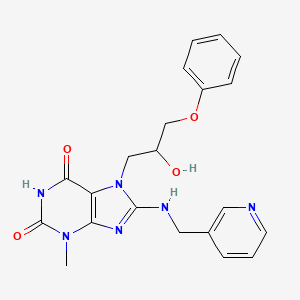
2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde” is a chemical compound with the molecular formula C9H6F2O4 . It has a molecular weight of 216.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxymethyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point or solubility were not found in the sources I searched.科学的研究の応用
Organometallic Methodology Applications
The compound has been utilized in organometallic methodologies, particularly in the synthesis of a homologous series of O- and N-functionalized 2,2-difluoro-1,3-benzodioxoles. This process involves the conversion of 2,2-difluoro-1,3-benzodioxole into derivates through trapping the lithiated species with various electrophiles. Such derivatization pathways have led to the synthesis of carboxylic acids, ketones, aldehydes, amines, and other functional groups from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. This showcases the compound's flexibility and utility in creating a vast array of chemical entities for further applications in chemical synthesis and material science (Schlosser, Gorecka, & Castagnetti, 2003).
Synthesis of Fluorinated Compounds
Another significant application of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is in the synthesis of fluorinated compounds, such as 3-fluoropyrroles, through electrophilic alpha,alpha-difluorination. This method provides a novel route to access various new 3-fluorinated pyrroles, demonstrating the compound's role in introducing fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Surmont et al., 2009).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has been explored for its potential in synthesizing new materials. For example, derivatives of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde have been used in preparing polysaccharides with specific structural features. This application underlines the compound's utility in designing and developing new materials with tailored properties for use in various industries, including biotechnology and nanotechnology (Okada, Sumitomo, & Hishida, 1983).
Advanced Organic Synthesis Techniques
The compound is also pivotal in advanced organic synthesis techniques, such as the efficient synthesis of polysaccharides and the development of antimicrobial agents through novel synthesis pathways. These applications highlight the compound's role in enabling the creation of complex molecules and materials with potential benefits in healthcare, agriculture, and material science (Bhat et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBNESTUKVELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B2932720.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)






![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)
![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)


![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)